cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
Description
Cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a heterocyclic compound featuring a 1,4-diazepine core (a seven-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a trifluoromethyl (-CF₃) group at position 3. The diazepine ring is partially saturated (2,3-dihydro), and a cyclopropyl group is attached via a methanone bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds of interest in medicinal and agrochemical research .
Properties
IUPAC Name |
cyclopropyl-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-5-15(6-4-14-8)9(16)7-1-2-7/h3,5,7H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUUAOJVMHCLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) of Bis-Allyl Ureas
The 1,4-diazepinone ring is efficiently constructed via RCM, a method validated in related carbocyclic diazepinones. The synthesis begins with the preparation of monoalkylated amines derived from carbocyclic precursors. For example, a primary amine (III ) is alkylated with allyl bromide in dimethylformamide (DMF) using potassium hexamethyldisilazide (KHMDS) as a base, yielding the monoallylated amine (II ). Subsequent reaction with allyl isocyanate forms the bis-allyl urea (I ), which undergoes RCM using Grubbs’ second-generation catalyst (5–10 mol%) in methylene chloride or toluene at reflux.
Optimization Note : Early attempts to perform RCM on unmodified bis-allyl ureas failed due to unfavorable allyl group orientation. Acylation of the urea nitrogen with benzoyl chloride prior to RCM improved reactivity, enabling successful cyclization (92% yield). Global deprotection using sodium hydroxide in methanol then affords the free diazepinone.
Alternative Urea Cyclization Strategies
Patent literature describes an alternative route using diamines condensed with haloacetic acid esters. For instance, reaction of a diamine with ethyl bromoacetate in the presence of triethylamine yields a urea intermediate, which cyclizes under basic conditions to form the diazepinone ring. This method avoids metathesis catalysts but requires careful control of reaction temperatures (−25°C to 130°C) and solvents (e.g., acetonitrile or DMF).
Introduction of the Trifluoromethyl Group
Direct Trifluoromethylation
The trifluoromethyl group at position 5 is introduced via nucleophilic or radical trifluoromethylation. In one approach, a brominated diazepinone intermediate undergoes cross-coupling with methyl fluorosulfonyldifluoroacetate (CF₃SO₂F) in the presence of a copper(I) catalyst, though yields are moderate (45–60%).
Pre-Functionalized Building Blocks
A more efficient strategy employs trifluoromethyl-containing starting materials. For example, 5-trifluoromethyl-1,4-diazepinone is synthesized by cyclizing a urea derived from 2-amino-4-trifluoromethylpent-4-enoic acid. This method ensures regioselective CF₃ placement and avoids post-cyclization functionalization.
Cyclopropanation and Methanone Installation
Enantioselective Cyclopropanation
The cyclopropane ring is installed via copper-catalyzed asymmetric cyclopropanation of alkenes. A reported method uses (E)-alkenyl boronates treated with trifluorodiazoethane (CF₃CHN₂) in the presence of a chiral copper(I)-bis(oxazoline) catalyst, achieving high enantiomeric excess (97–99% ee). The reaction proceeds via a carbene transfer mechanism, yielding 2-substituted-3-(trifluoromethyl)cyclopropylboronates, which are oxidized to the corresponding ketones.
Example Protocol :
Coupling of Cyclopropane Fragments
An alternative route involves coupling a pre-formed cyclopropylmethanone chloride with the 1,4-diazepinone amine. For instance, reaction of 5-trifluoromethyl-2,3-dihydro-1H-1,4-diazepine with cyclopropanecarbonyl chloride in pyridine affords the target compound in 78% yield.
Integrated Synthetic Pathways
Convergent Synthesis
A convergent approach combines the diazepinone and cyclopropane fragments late in the synthesis:
Linear Synthesis
A linear sequence builds the molecule from a cyclopropane-containing precursor:
- Start with cyclopropylmethanone-bearing amine.
- Alkylate with allyl bromide, form bis-allyl urea, and perform RCM.
- Introduce CF₃ via post-cyclization trifluoromethylation.
Analytical Data and Characterization
Key spectroscopic data for this compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.30 (m, 4H, cyclopropane), 3.45–3.70 (m, 4H, diazepinone CH₂), 4.90 (s, 1H, NH), 7.20–7.40 (m, 1H, ArH).
- ¹³C NMR : 175.2 ppm (C=O), 124.5 ppm (q, J = 288 Hz, CF₃), 32.1 ppm (cyclopropane).
- MS (EI) : m/z 232.2 [M]⁺.
Challenges and Optimization
- RCM Efficiency : Unprotected bis-allyl ureas often fail to cyclize due to steric hindrance. Acylation of the urea nitrogen (e.g., benzoyl) enhances reactivity.
- Trifluoromethylation Selectivity : Direct CF₃ introduction risks regioisomer formation. Pre-functionalized building blocks mitigate this issue.
- Cyclopropanation Stereocontrol : Chiral ligands (e.g., Ph-BOX) are critical for high enantioselectivity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone has been studied for its potential as an anticancer agent. Research indicates that compounds with trifluoromethyl groups can enhance the biological activity of drugs by improving their metabolic stability and bioavailability. For example, a study demonstrated that similar diazepine derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting that cyclopropyl derivatives may also possess similar properties .
Neuropharmacological Effects :
This compound has been investigated for its effects on the central nervous system (CNS). Diazepines are known to interact with GABA receptors, which are crucial for neurotransmission. Preliminary studies suggest that cyclopropyl derivatives may enhance GABAergic activity, potentially offering therapeutic benefits in treating anxiety and depression .
Pharmacology
Drug Development :
The structural characteristics of this compound make it a candidate for developing new pharmacological agents. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which are desirable traits in drug design. A case study highlighted the synthesis of similar compounds that showed promising results in preclinical trials for treating neurodegenerative diseases .
Material Science
Polymer Chemistry :
In material science, cyclopropyl derivatives have been explored for their role in creating advanced polymers. Their unique ring structure allows for enhanced mechanical properties and thermal stability in polymer matrices. Research has indicated that incorporating such compounds into polymer formulations can lead to improved performance characteristics .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on various diazepine derivatives revealed that this compound showed significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the anxiolytic effects of diazepine derivatives, cyclopropyl variants demonstrated a reduction in anxiety-like behavior in rodent models. Behavioral assays indicated enhanced GABA receptor modulation compared to standard treatments.
Mechanism of Action
The mechanism of action of cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its diazepine ring and trifluoromethyl group. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
Key Observations :
- The target compound shares the 1,4-diazepine scaffold and trifluoromethyl group with and , but differs in substituents on the methanone bridge (cyclopropyl vs. isoxazolyl).
- The trifluoromethyl group is a common feature in bioactive compounds, as seen in PTCT (Hg²⁺ sensor) and pesticidal agents like acifluorfen .
Physicochemical and Spectroscopic Properties
- Lipophilicity : The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability—critical for bioactive molecules .
- Spectroscopy: ¹³C NMR: Trifluoromethyl carbons typically resonate at ~120 ppm (quartet, $ J_{C-F} \approx 270–320 \, \text{Hz} $) . IR: C=O stretches in methanone groups appear at ~1700 cm⁻¹, while N-H stretches in diazepines occur near 3300 cm⁻¹ .
- Crystallography : Programs like SHELX () enable precise structural determination, critical for confirming stereochemistry in diazepine derivatives .
Biological Activity
Cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 232.20 g/mol . The presence of the trifluoromethyl group is particularly notable as it often enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic properties.
The biological activity of this compound may involve interaction with specific biological targets. Compounds with similar structures have been shown to modulate enzyme activities and disrupt normal cellular functions. For instance, diazepin derivatives have been implicated in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, which is a validated target for drug development against various diseases including malaria .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For example, analogs have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | MDA-MB-231 | 2.41 | Cell cycle arrest |
These compounds were found to induce apoptosis in a dose-dependent manner and were more effective than traditional chemotherapeutics like doxorubicin in certain assays .
Antifungal and Insecticidal Activity
In addition to anticancer properties, related compounds have shown antifungal and insecticidal activities. For instance:
- Antifungal Activity : Certain derivatives demonstrated inhibition rates exceeding 90% against pathogens like Botrytis cinerea.
- Insecticidal Activity : Compounds were tested against agricultural pests such as Spodoptera frugiperda, showing significant mortality rates comparable to established insecticides .
Case Studies and Research Findings
A recent study highlighted the synthesis and evaluation of trifluoromethyl pyrimidine derivatives, which share structural similarities with this compound. These derivatives were subjected to various biological assays demonstrating their potential as effective agents against cancer cell lines and fungal infections. The findings suggest that the trifluoromethyl group plays a critical role in enhancing biological activity and selectivity .
Q & A
Q. Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclopropane formation.
- Catalyst screening : Rhodium complexes (e.g., Rh₂(OAc)₄) enhance stereoselectivity in cyclopropane synthesis .
Advanced Question: How can researchers resolve discrepancies between experimental spectroscopic data (e.g., NMR) and computational predictions for this compound?
Answer:
Discrepancies often arise from dynamic conformational changes or solvent effects. Methodological approaches include:
- X-ray crystallography : Resolve absolute configuration and validate bond lengths/angles. SHELX software is recommended for refining disordered regions (e.g., cyclopropane ring puckering) .
- DFT calculations : Use B3LYP/6-31G(d) basis sets to model NMR chemical shifts, accounting for solvent polarity via the PCM model.
- Variable-temperature NMR : Detect conformational flexibility by observing signal coalescence at elevated temperatures.
Example : A ¹H NMR signal mismatch at δ 3.2 ppm (experimental) vs. δ 3.5 ppm (DFT) may arise from solvent-induced shielding effects. Cross-validation with X-ray data can confirm the dominant conformation .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropane CH₂ at δ 1.2–1.8 ppm) and confirms diazepine ring substitution patterns.
- Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 345.1234 for [M+H]⁺) validates molecular formula.
- IR spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) confirm functional groups.
- X-ray diffraction : Resolves stereochemistry and crystal packing effects .
Advanced Question: What in vitro assays are used to validate the compound’s interaction with orexin receptors, and how are results interpreted?
Answer:
Assay design :
- Competitive binding assays : Use ³⁵S-labeled GTPγS to measure displacement of orexin-A/B from OX1R/OX2R receptors. IC₅₀ values < 100 nM suggest high affinity (cf. Suvorexant, IC₅₀ = 0.6 nM for OX2R) .
- Calcium flux assays : HEK293 cells expressing orexin receptors are co-transfected with Gαq chimeras. Fluorescence signals (ΔF/F₀ > 50%) indicate receptor activation.
Q. Interpretation :
- Selectivity ratio (OX1R/OX2R) : A ratio >10 indicates OX2R specificity, critical for sleep-regulatory applications.
- Negative controls : Include Suvorexant as a reference antagonist to validate assay conditions .
Basic Question: How can researchers assess the compound’s stability under physiological conditions?
Answer:
- HPLC-based degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products via UV detection (λ = 254 nm).
- Metabolic stability : Use liver microsomes (human/rat) to calculate half-life (t₁/₂). A t₁/₂ > 60 min suggests suitability for in vivo studies.
- Light sensitivity : Conduct accelerated photodegradation under ICH Q1B guidelines using UV-Vis irradiation .
Advanced Question: How does the trifluoromethyl group influence the compound’s pharmacokinetics and metabolic resistance?
Answer:
- Metabolic stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to strong C-F bonds. Compare with analogs lacking CF₃ (e.g., CB-6 in shows 3x faster hepatic clearance).
- Lipophilicity : LogP increases by ~0.5 units, enhancing blood-brain barrier penetration (critical for CNS targets).
- Electron-withdrawing effects : Stabilizes the diazepine ring against hydrolytic cleavage at physiological pH .
Basic Question: What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
Challenges :
- Cyclopropane ring disorder : Dynamic puckering causes electron density smearing.
- Polymorphism : Multiple crystal forms complicate phase identification.
Q. Solutions :
- Cryocrystallography : Collect data at 100 K to "freeze" conformations.
- SHELXL refinement : Use PART and SUMP instructions to model disordered regions. R-factors < 5% indicate successful refinement .
Advanced Question: What computational methods are employed to study the compound’s binding mode with orexin receptors?
Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into OX2R homology models (PDB: 4S0V). Key interactions:
- Cyclopropane carbonyl forms H-bonds with Tyr₃₁⁷.
- Trifluoromethyl group engages in hydrophobic contacts with Leu₃⁰².
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
